A-485

Content Navigation

Product Name

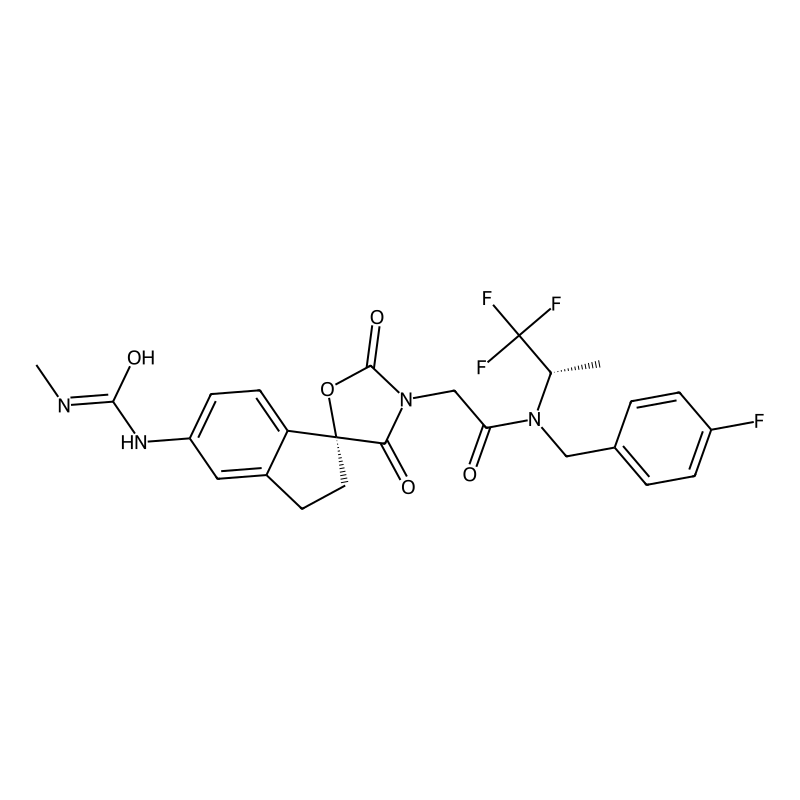

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

A-485 is a highly potent, selective, and orally bioavailable small-molecule inhibitor that specifically targets the catalytic active site of the p300 and CBP histone acetyltransferases (HATs). By competing directly with acetyl-CoA, A-485 suppresses the HAT activity of p300 and CBP with biochemical IC50 values of 9.8 nM and 2.6 nM, respectively[1]. Unlike earlier generations of epigenetic probes, A-485 exhibits exceptional selectivity for p300/CBP over other HATs and non-epigenetic targets, making it a critical tool for modulating global histone acetylation marks such as H3K27ac and H3K18ac in both in vitro assays and in vivo xenograft models [1].

Generic substitution with legacy HAT inhibitors like C646 or alternative epigenetic modulators like bromodomain inhibitors fundamentally alters experimental outcomes. C646, while historically widely utilized, lacks the potency of A-485 and suffers from significant off-target reactivity, poor cellular permeability, and pan-assay interference, rendering it unsuitable for rigorous in vivo studies [1]. Furthermore, substituting A-485 with a p300/CBP bromodomain inhibitor (such as I-CBP112 or GNE-049) shifts the mechanism of action entirely; bromodomain inhibitors block the 'reader' function rather than the catalytic HAT domain, resulting in a drastically reduced scope of acetylome suppression and failing to fully abrogate downstream oncogenic signaling pathways [2].

References

- [1] Lasko LM et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017 Oct 5;550(7674):128-132.

- [2] Welti J et al. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers (Basel). 2021 Jun 8;13(12):2882.

Catalytic Potency vs. Legacy Inhibitor C646

A-485 was developed to overcome the severe potency and selectivity limitations of the legacy probe C646. In direct biochemical TR-FRET assays, A-485 demonstrates an IC50 of 9.8 nM against the p300 catalytic domain, making it at least 1,000-fold more potent than C646, which typically exhibits Ki/IC50 values in the 400 nM to >1 µM range [1].

| Evidence Dimension | Biochemical IC50 for p300 HAT domain |

| Target Compound Data | 9.8 nM |

| Comparator Or Baseline | C646 (~400 nM to >1,000 nM) |

| Quantified Difference | >1,000-fold higher catalytic potency for A-485 |

| Conditions | Cell-free time-resolved fluorescence resonance energy transfer (TR-FRET) assay |

Procuring A-485 allows researchers to achieve complete target engagement at low nanomolar concentrations, preventing the off-target toxicity and artifactual data associated with high micromolar dosing of C646.

Scope of Acetylome Suppression vs. Bromodomain Inhibitors

Because A-485 targets the catalytic active site rather than the reader domain, it provides a much broader suppression of the p300/CBP acetylome. Mass spectrometry profiling reveals that A-485 downregulates acetylation on 16 out of 20 distinct histone sites regulated by CBP/p300, whereas the widely used bromodomain inhibitor I-CBP112 only reduces acetylation on 2 of those 20 sites[1].

| Evidence Dimension | Global histone acetylation site downregulation |

| Target Compound Data | 16 out of 20 CBP/p300-regulated sites suppressed |

| Comparator Or Baseline | I-CBP112 (Bromodomain inhibitor) (2 out of 20 sites suppressed) |

| Quantified Difference | 8-fold broader suppression of the target acetylome by A-485 |

| Conditions | Mass spectrometry profiling of histone acetylation marks in cell culture |

Buyers investigating global enhancer landscapes or gross HAT activity must procure a catalytic inhibitor like A-485 rather than a bromodomain binder to achieve comprehensive pathway blockade.

Experimental Rigor via the A-486 Inactive Control

To rigorously validate that observed cellular phenotypes are driven strictly by p300/CBP inhibition, A-485 is paired with its structurally matched inactive analog, A-486. In prostate adenocarcinoma PC-3 cells, A-485 induces a dose-dependent decrease in H3K27ac (EC50 = 73 nM), while A-486 remains completely inactive even at concentrations exceeding 10,000 nM [1].

| Evidence Dimension | Cellular H3K27ac reduction (EC50) |

| Target Compound Data | A-485 (EC50 = 73 nM) |

| Comparator Or Baseline | A-486 (Inactive control) (EC50 > 10,000 nM) |

| Quantified Difference | Complete lack of target suppression by the structural control A-486 |

| Conditions | High-content microscopy in PC-3 cells after 3 hours of treatment |

Procuring the A-485/A-486 pair provides an essential, structurally matched active/inactive control system required by top-tier journals to definitively prove on-target epigenetic modulation.

In Vivo Processability and Pharmacokinetic Stability

Unlike bisubstrate analogs (e.g., Lys-CoA) and legacy inhibitors that suffer from poor cellular permeability and rapid in vivo clearance, A-485 was optimized for systemic exposure. It successfully inhibits the androgen receptor transcriptional program and suppresses tumor growth in castration-resistant xenograft models, a feat unachievable by earlier generation unoptimized HAT inhibitors [1].

| Evidence Dimension | In vivo tumor growth inhibition (TGI) |

| Target Compound Data | Significant TGI in AR-positive castration-resistant xenografts |

| Comparator Or Baseline | Legacy inhibitors (e.g., C646, Lys-CoA) (Fail in vivo due to poor PK/permeability) |

| Quantified Difference | A-485 enables translational in vivo efficacy where legacy compounds fail |

| Conditions | Systemic administration in murine castration-resistant prostate cancer models |

Essential for researchers transitioning from in vitro screening to translational animal models where pharmacokinetic stability and oral/systemic bioavailability are absolute requirements.

Translational Oncology and Xenograft Modeling

Due to its optimized pharmacokinetic profile and high systemic stability, A-485 is the preferred p300/CBP inhibitor for in vivo oncology models. It is particularly critical for studying androgen receptor-positive castration-resistant prostate cancer and hematological malignancies where legacy compounds like C646 fail to achieve therapeutic exposure [1].

Global Acetylome and Enhancer Profiling

For mass spectrometry and ChIP-seq workflows aiming to map the full CBP/p300 acetylome, A-485 is required over bromodomain inhibitors. Its mechanism as a direct catalytic competitor ensures comprehensive downregulation of critical histone marks (e.g., H3K27ac and H3K18ac) across 16 distinct sites, enabling accurate mapping of enhancer landscapes [2].

Rigorous Epigenetic Probe Control Studies

A-485 is the ideal choice for assay validation workflows that demand strict negative controls. By utilizing A-485 alongside its inactive enantiomer A-486, researchers can definitively uncouple on-target p300/CBP-dependent transcriptional regulation from off-target cytotoxicity, a standard increasingly required for high-impact epigenetic research [1].

References

- [1] Lasko LM et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017 Oct 5;550(7674):128-132.

- [2] Welti J et al. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers. Cancers (Basel). 2021 Jun 8;13(12):2882.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Lasko LM, Jakob CG, Edalji RP, Qiu W, Montgomery D, Digiammarino EL, Hansen

Explore Compound Types